(2-Methyl-1,3-dioxolan-2-yl)acetate

描述

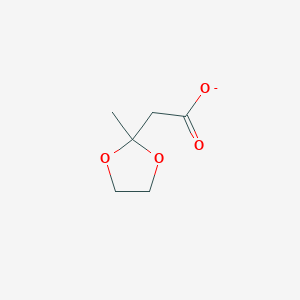

Structure

3D Structure

属性

分子式 |

C6H9O4- |

|---|---|

分子量 |

145.13 g/mol |

IUPAC 名称 |

2-(2-methyl-1,3-dioxolan-2-yl)acetate |

InChI |

InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8)/p-1 |

InChI 键 |

FTKBXLIEUSEMPP-UHFFFAOYSA-M |

规范 SMILES |

CC1(OCCO1)CC(=O)[O-] |

产品来源 |

United States |

Reactivity and Transformational Chemistry of 2 Methyl 1,3 Dioxolan 2 Yl Acetate

Hydrolysis of the Acetal (B89532) Functional Group

The hydrolysis of the acetal group in (2-Methyl-1,3-dioxolan-2-yl)acetate is a fundamental reaction, typically proceeding under acidic conditions to yield ethylene (B1197577) glycol and ethyl acetoacetate (B1235776). chemsrc.com

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including this compound, is a well-studied process. acs.orgnih.gov The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acidic solutions. libretexts.org This initial protonation step is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate. Subsequent attack by a water molecule and eventual deprotonation regenerates the acid catalyst and yields the final hydrolysis products. libretexts.org

The kinetics of this reaction typically follow first-order behavior with respect to both the substrate and the acid catalyst. niscpr.res.in The rate of hydrolysis is influenced by several factors, including temperature and the concentration of the acid catalyst. researchgate.netyoutube.com Studies on related acetals have shown that the reaction rate is strongly dependent on temperature. researchgate.net

The general mechanism for the acid-catalyzed hydrolysis of a generic 1,3-dioxolane (B20135) can be outlined as follows:

Protonation: The acetal oxygen is protonated by an acid catalyst.

Ring Opening: The protonated acetal undergoes ring opening to form a carbocation intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A final deprotonation step yields the hemiacetal and regenerates the acid catalyst.

Further Hydrolysis: The hemiacetal is then further hydrolyzed to the corresponding ketone and diol.

Base-Catalyzed Hydrolysis Considerations

In contrast to acid-catalyzed hydrolysis, acetals and ketals are generally stable under basic or nucleophilic conditions. organic-chemistry.org Therefore, base-catalyzed hydrolysis of the acetal group in this compound is not a significant pathway. However, the ester functional group can be susceptible to base-catalyzed hydrolysis (saponification).

Influence of Structural Features on Hydrolytic Stability

The hydrolytic stability of dioxolanes is influenced by various structural factors. Steric hindrance around the acetal carbon can affect the rate of hydrolysis. researchgate.net For instance, bulkier substituents on the dioxolane ring can sterically hinder the approach of the hydronium ion and the subsequent attack by water, thus increasing the stability of the acetal. researchgate.net The electronic effects of substituents also play a crucial role. Electron-withdrawing groups can destabilize the carbocation intermediate, slowing down the hydrolysis rate, while electron-donating groups can stabilize it, accelerating the reaction.

Deacetalization Reactions and Mechanistic Pathways

Deacetalization is the process of removing the acetal protecting group, which is essentially the hydrolysis of the acetal. organic-chemistry.org This is a common and crucial step in multi-step organic syntheses where the dioxolane moiety is used to protect a carbonyl group. wikipedia.org The most common method for deprotection is acid-catalyzed hydrolysis in the presence of water. organic-chemistry.org Various acidic catalysts can be employed, including dilute mineral acids like HCl or H₂SO₄, or Lewis acids in wet solvents. organic-chemistry.org

The mechanistic pathway for deacetalization is the reverse of acetal formation. It involves protonation of an oxygen atom, cleavage of the C-O bond to form a carbocation, and subsequent reaction with water to regenerate the carbonyl compound and the diol. pdx.edu

Ring-Opening Reactions of the 1,3-Dioxolane Core

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions, particularly when subjected to specific reagents or reaction conditions.

Nucleophilic Ring-Opening of Dioxolane Derivatives

While generally stable to nucleophiles, the 1,3-dioxolane ring can be opened by strong nucleophiles, especially when activated by a Lewis acid. researchgate.netresearchgate.net Lewis acids can coordinate to one of the oxygen atoms, making the ring more susceptible to nucleophilic attack. This type of reaction can lead to the formation of various functionalized products, depending on the nucleophile used. For example, the ring opening of dioxolanes can be initiated by Lewis acids, leading to polymerization. researchgate.net

The regioselectivity of the ring opening can be influenced by the substitution pattern on the dioxolane ring and the nature of the nucleophile and Lewis acid. researchgate.net

Radical-Mediated Ring-Opening Processes

The 1,3-dioxolane ring of this compound can undergo ring-opening reactions when subjected to radical conditions. These processes are often initiated by the formation of a radical at the C2 position of the dioxolane ring. For instance, in the presence of a radical initiator, a hydrogen atom can be abstracted from the methyl group at the C2 position, leading to the formation of a tertiary radical. This radical can then undergo a β-scission reaction, resulting in the cleavage of a C-O bond within the ring and the formation of a new radical species.

One notable application of this reactivity is in radical ring-opening polymerization. While the specific polymerization of this compound is not extensively detailed, analogous systems like 2-methylene-1,3-dioxolanes demonstrate this principle. acs.org In these cases, the radical addition to the exocyclic double bond is followed by ring-opening of the resulting radical, leading to the formation of a polymer with ester groups incorporated into the backbone. cmu.educjps.org The driving force for the ring-opening is often the formation of a more stable radical or the relief of ring strain.

Titanium(III) complexes have also been shown to mediate radical reactions, including those that could lead to ring-opening. nih.gov These reactions often involve single electron transfer processes that can generate radical intermediates capable of undergoing further transformations.

Regioselectivity in Ring-Opening Transformations

The regioselectivity of ring-opening reactions of 1,3-dioxolanes is a critical aspect, determining the structure of the final product. In the context of radical-mediated processes for this compound, the initial radical formation at the C2 position directs the subsequent ring-opening. The cleavage of one of the two C-O bonds in the ring can, in principle, lead to two different regioisomers.

The outcome of the ring-opening is influenced by several factors, including the stability of the resulting radical and steric effects. In many cases, the reaction proceeds to form the more thermodynamically stable product. For substituted 1,3-dioxolanes, the regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, in the reductive ring opening of related 1,3-dioxane (B1201747) acetals in carbohydrates, different Lewis acids can lead to the formation of different regioisomeric products. researchgate.net While this example involves a different ring system, the principles of controlling regioselectivity through chelation and the nature of the attacking species are broadly applicable.

The regioselective cleavage of epoxides, another class of cyclic ethers, using organometallic reagents also provides insights into the factors governing ring-opening reactions. mdpi.com The inherent electronic and steric properties of the substrate, as well as the nature of the nucleophile or radical species, play a crucial role in determining which C-O bond is cleaved.

Oxidation Reactions of the Acetal Moiety

The acetal group in this compound is susceptible to oxidation, which can lead to the formation of various products, most notably esters.

An environmentally benign and efficient method for the oxidation of acetals to esters involves the use of molecular oxygen in the presence of a catalytic system. organic-chemistry.org A combination of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt, such as cobalt(II) acetate (B1210297), has been shown to be effective for this transformation under mild conditions. organic-chemistry.org This method is applicable to a variety of acetals, including 1,3-dioxolanes. organic-chemistry.org The reaction typically proceeds with high conversion and yield, offering a green alternative to traditional oxidation methods that often employ stoichiometric and toxic oxidants. organic-chemistry.org

Manganese complexes have also been investigated for their catalytic activity in the oxidation of organic substrates, including those with functionalities similar to acetals. mdpi.com These systems can activate molecular oxygen to generate reactive oxygen species that drive the oxidation process.

The mechanism of the NHPI/Co(II) catalyzed aerobic oxidation of acetals is believed to proceed through a radical pathway. organic-chemistry.org The process is initiated by the in situ formation of a cobalt(III) species, which then reacts with NHPI to generate the phthalimide (B116566) N-oxyl (PINO) radical. organic-chemistry.org This PINO radical is the key oxidant and abstracts a hydrogen atom from the C-H bond at the C2 position of the dioxolane ring, which is the most activated position of the acetal.

This hydrogen abstraction generates a carbon-centered radical intermediate. This radical then reacts with molecular oxygen to form a peroxyl radical. Subsequent steps, which may involve further radical transformations and the participation of the cobalt catalyst, lead to the cleavage of the C-O bond of the ring and the formation of the corresponding ester product. The involvement of radical intermediates in oxidation reactions is a common theme, as also seen in the Mn(OAc)₃-based oxidative free-radical additions and cyclizations. nih.gov

Reactions Involving the Ester Functionality

The ester group of this compound can also participate in various chemical transformations, independently of the acetal moiety.

Derivatization and Functional Group Interconversions of the Dioxolane-Acetate Structure

The this compound structure possesses two main points for chemical modification: the dioxolane ring and the acetate group.

The dioxolane moiety is a stable protecting group but can be derivatized under specific conditions. For instance, research has shown the derivatization of the 2-methyl-1,3-dioxolan-2-yl group in the synthesis of novel organotellurium heterocycles. researchgate.net In a multi-step sequence, the starting material containing the dioxolane was treated with p-toluenesulfonic acid in acetone (B3395972), followed by reaction with hydroxylamine (B1172632) hydrochloride and sodium acetate, and finally with N-chlorosuccinimide (NCS) to yield complex 1,2λ⁴-oxatellurolanes. researchgate.net

Functional group interconversions of the acetate group are also feasible. vanderbilt.edu The ester can be hydrolyzed under acidic or basic conditions to yield (2-Methyl-1,3-dioxolan-2-yl)acetic acid. This carboxylic acid can then be activated and coupled with various amines to form amides or converted into other esters. Reduction of the acetate ester, for example using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would typically yield the corresponding primary alcohol, 2-(2-methyl-1,3-dioxolan-2-yl)ethanol.

Interactive Table 2: Example of Derivatization of a Dioxolane-Containing Compound

| Starting Material | Reagents/Conditions | Product | Reference |

| Dioxolane-containing precursor | i) p-toluenesulfonic acid (pTSA), acetone, refluxii) (NH₃OH)Cl, AcONa, MeOH, refluxiii) NCS, CH₂Cl₂, 0 °C–RT | 1,2λ⁴-oxatellurolanes | researchgate.net |

Mechanistic Investigations in Dioxolane Ester Chemistry

Reaction Intermediates in Dioxolane Transformations (e.g., 1,3-Dioxolan-2-yl Cation, Acetoxonium Ions)

The transformations of dioxolane derivatives often proceed through highly reactive intermediates, with the 1,3-dioxolan-2-yl cation and acetoxonium ions being of central importance. researchgate.netacs.org These cationic species are key to understanding a variety of reactions, including hydrolysis, rearrangements, and nucleophilic substitutions.

The 1,3-dioxolan-2-ylium cation is a heterocyclic carbocation that can be generated through various methods, including the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid. nih.gov This intermediate is involved in reactions such as the Prévost and Woodward procedures. nih.gov The stability and structure of these cations have been a subject of significant research. X-ray crystallographic studies have been performed on several 2-substituted 1,3-dioxolan-2-ylium salts, revealing details about their geometry. researchgate.net For instance, the analysis of 2-phenyl-1,3-dioxolan-2-ylium trifluoromethanesulfonate (B1224126) and related structures has provided precise data on bond lengths and angles within the cationic ring system. researchgate.net The planarity of the dioxolanylium ring can vary, with some derivatives adopting a twist conformation. researchgate.net

Acetoxonium ions are another critical class of intermediates, often formed through the participation of a neighboring acetate (B1210297) group. In the context of (2-Methyl-1,3-dioxolan-2-yl)acetate, the formation of an acetoxonium ion would involve the acetate moiety attacking the C2 position of the dioxolane ring, leading to a bicyclic or spirocyclic intermediate. These intermediates are crucial in explaining the stereochemical outcomes of certain reactions. nih.gov The generation of a 1,3-dioxolan-2-yl cation intermediate is a key step in the stereoselective formation of substituted 1,3-dioxolanes from alkenes, carboxylic acids, and silyl (B83357) enol ethers. nih.gov

The study of these intermediates is not limited to synthetic applications. In the field of carbohydrate chemistry, analogous carboxonium ions play a vital role in glycosylation reactions. researchgate.net The understanding of the structure and reactivity of simpler systems like the 1,3-dioxolan-2-yl cation provides a valuable model for these more complex transformations.

Unimolecular Decomposition Pathways (e.g., Pyrolysis Kinetics)

The thermal decomposition of dioxolane esters provides insights into their bond strengths and the mechanisms of their breakdown in the absence of other reagents. Pyrolysis studies, often conducted at high temperatures, reveal the primary unimolecular decomposition pathways.

In a study on the thermal decomposition of methyl acetate, another related ester, decomposition began at 1000 K, yielding ketene (B1206846) and methanol (B129727) via a four-centered rearrangement. science.gov At higher temperatures (around 1300 K), a mixture of products including ketene, methanol, methyl radicals, formaldehyde, hydrogen, carbon monoxide, and carbon dioxide was observed. science.gov Theoretical calculations for the unimolecular reactions of methyl ester radicals, such as methoxycarbonylmethyl (CH₂C(=O)OCH₃) and acetyloxylmethyl (CH₃C(=O)OCH₂), have shown that isomerization and β-scission are important decomposition pathways. osti.gov

For 2-methyl-1,3-dioxolane (B1212220), high-temperature studies have shown that the dominant decomposition pathways are temperature-dependent. researchgate.net Below 700 K, the formation of an intermediate by ring opening is favored. researchgate.net Under experimental conditions between 1050–1400 K, the formation of two molecules of acetaldehyde (B116499) is the dominant pathway. researchgate.net Above 1500 K, the formation of a methyl radical and a 1,3-dioxolan-2-yl radical becomes the most significant channel. researchgate.net These findings highlight the complexity of unimolecular decomposition and the variety of potential products that can be formed.

Table 1: Key Pyrolysis Pathways for 2-Methyl-1,3-Dioxolane researchgate.net

| Temperature Range | Dominant Reaction Channel | Products |

|---|---|---|

| Below 700 K | Isomerization | CH₂CHOCH₂CH₂OH |

| 1050–1400 K | Fragmentation | 2 CH₃CHO (Acetaldehyde) |

| Above 1500 K | Radical Formation | CH₃• + 1,3-dioxolan-2-yl radical |

Conformational Effects on Reaction Pathways

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity. For cyclic molecules like dioxolanes, the puckering of the ring and the orientation of substituents (axial vs. equatorial) can dictate the accessibility of reaction sites and the stereochemical course of a reaction.

The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, with the twist and envelope forms being common. acs.org The specific conformation adopted can affect the intramolecular distances between atoms, which is particularly important for reactions involving neighboring group participation. For example, the formation of an acetoxonium ion from this compound would be highly dependent on the conformational equilibrium that brings the acetate group into proximity with the C2 position of the dioxolane ring.

In a study of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, an intramolecular hydrogen bond was observed between the hydroxyl group and one of the ketal oxygen atoms. researchgate.net This interaction locks the molecule into a specific conformation in the solid state. researchgate.net While this is a different type of interaction, it illustrates how non-covalent forces can influence the preferred conformation and potentially the reactivity of a dioxolane derivative. The presence of such a hydrogen bond leads to a chiral conformation in the crystal lattice. researchgate.net

The stereochemical outcome of reactions can also be governed by conformational preferences. For instance, in asymmetric aldol (B89426) reactions, the conformation of a chiral auxiliary attached to an enolate determines the facial selectivity of the reaction with an aldehyde. wiley-vch.de While not directly involving this compound, this principle highlights the critical role of conformation in controlling stereochemistry.

Kinetic Studies and Rate Constant Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. The determination of rate constants allows for a deeper understanding of how factors like temperature, pressure, and concentration influence the speed of a reaction.

In a separate study on the gas-phase pyrolysis of several 2-substituted-1,3-dioxolanes, the reactions were found to be homogeneous and unimolecular, following first-order kinetics. researchgate.net The products were acetaldehyde and the corresponding ketone. researchgate.net The Arrhenius equations, which describe the temperature dependence of the rate constants, were determined for these reactions.

Table 2: Arrhenius Parameters for the Pyrolysis of Substituted Dioxolanes researchgate.net

| Compound | log k (s⁻¹) | Temperature Range (°C) | Pressure Range (Torr) |

|---|---|---|---|

| 2-methyl-1,3-dioxolane | (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) | 459-490 | 46-113 |

| 2,2-dimethyl-1,3-dioxolane | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | 459-490 | 46-113 |

| cyclopentanone ethylene (B1197577) ketal | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | 459-490 | 46-113 |

*R is the gas constant in kJ mol⁻¹ K⁻¹

Theoretical kinetic studies on the unimolecular reactions of methyl acetate radicals have also been performed, providing temperature- and pressure-dependent rate coefficients in the form of modified Arrhenius expressions. osti.gov These computational approaches are invaluable for understanding the kinetics of elementary reaction steps that are difficult to measure experimentally.

Stereochemical Control in Reaction Mechanisms

Stereochemical control is a critical aspect of chemical synthesis, and understanding the mechanisms that govern the three-dimensional arrangement of atoms in a product is paramount. In the chemistry of dioxolane esters, stereocontrol is often dictated by the nature of the intermediates and the reaction pathways.

The formation of substituted 1,3-dioxolanes can be achieved with a high degree of stereoselectivity. nih.gov For example, the reaction of an alkene with a carboxylic acid and a silyl enol ether, mediated by hypervalent iodine, proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation. nih.gov The subsequent trapping of this cation by the silyl enol ether occurs stereoselectively, leading to a product with a defined stereochemistry. nih.gov The stereospecificity of the initial cation formation is a result of the neighboring group participation of the acetoxy group. nih.gov

The derivatization of the 2-methyl-1,3-dioxolan-2-yl group has been utilized in the synthesis of other heterocyclic compounds. researchgate.net While the details of the stereochemical control in the specific example of synthesizing 1,2λ⁴-oxatellurolanes are not extensively described in the provided abstract, the use of a chiral starting material or a chiral reagent would be a common strategy to induce stereoselectivity. researchgate.net

In a broader context, the principles of stereochemical control are well-established in many organic reactions. For instance, in acetate aldol reactions, achieving high stereoselectivity in the formation of a single new stereocenter is a significant challenge. wiley-vch.de Various strategies, including the use of chiral auxiliaries, Lewis acid catalysts, and organocatalysts, have been developed to address this. wiley-vch.de The underlying principle in all these methods is to create a diastereomeric transition state with a significant energy difference, favoring the formation of one stereoisomer over the other.

Applications of Dioxolane Esters As Protecting Groups in Organic Synthesis

Dioxolanes as Protecting Groups for Aldehydes and Ketones

Dioxolanes, which are cyclic acetals, serve as one of the most common and effective protecting groups for aldehydes and ketones. libretexts.orgnih.gov This protection is necessary when other functional groups in a molecule must undergo reactions, such as reduction, oxidation, or organometallic addition, that would otherwise be compromised by the presence of a reactive carbonyl group. wikipedia.orglibretexts.org The formation of a 1,3-dioxolane (B20135) involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org

This conversion transforms the planar, electrophilic carbonyl carbon into a tetrahedral, less reactive acetal (B89532) carbon, rendering it stable to nucleophiles and basic conditions. libretexts.orglibretexts.org For example, if a molecule contains both a ketone and an ester, the ester can be selectively reduced using a powerful reagent like lithium aluminium hydride after the ketone is first protected as a dioxolane. wikipedia.orgwikipedia.org Without protection, the hydride reagent would react with both functional groups. wikipedia.org Following the desired transformation, the protecting group can be removed, regenerating the original carbonyl group. wikipedia.org

The stability of the dioxolane ring is a key feature. It is robust in neutral to strongly basic environments, making it compatible with a wide array of synthetic reagents, including Grignard reagents, organolithium compounds, and metal hydrides. libretexts.orglibretexts.org

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Aldehyde or Ketone, Ethylene Glycol | Acid catalyst (e.g., p-toluenesulfonic acid), often with removal of water (e.g., Dean-Stark apparatus) | 1,3-Dioxolane | wikipedia.orgorganic-chemistry.org |

| Ketones/Aldehydes, Ethylene Glycol | N-hydroxybenzenesulfonamide, Et3N, room temperature | 1,3-Dioxolane | researchgate.net |

Selective Formation and Deprotection Strategies (e.g., Acid Hydrolysis)

The formation of dioxolanes is typically achieved under acidic conditions, which catalyze the reaction between the carbonyl compound and a diol. organic-chemistry.org A common laboratory procedure involves refluxing the reactants in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium toward the product. organic-chemistry.org Conditions have also been developed that allow for the selective protection of saturated ketones in the presence of α,β-unsaturated ketones. libretexts.org

Deprotection, or the cleavage of the dioxolane to regenerate the carbonyl, is most commonly accomplished by acid hydrolysis. wikipedia.orgorganic-chemistry.org This process involves treating the protected compound with aqueous acid, which reverses the formation reaction. khanacademy.org The ease of this hydrolysis makes dioxolanes a convenient protecting group.

However, the need for specific conditions in complex syntheses has led to the development of numerous, often milder and more selective, deprotection methods. These strategies are crucial to avoid damaging sensitive functional groups elsewhere in the molecule. researchgate.net For instance, cerium(III) triflate in wet nitromethane (B149229) provides a chemoselective method for cleavage under nearly neutral conditions. organic-chemistry.org Another mild technique uses sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can deprotect 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) in just five minutes at 30 °C. wikipedia.orgorganic-chemistry.org

| Reagent/Conditions | Key Features | Reference |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard method, hydrolysis | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃), wet nitromethane | Chemoselective, near-neutral pH | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃), wet nitromethane | Very gentle Lewis acid catalyst | organic-chemistry.org |

| NaBArF₄, water, 30 °C | Fast and efficient under mild conditions | wikipedia.org |

| Iodine, neutral conditions | Deprotects O,O-acetals while tolerating sensitive groups | organic-chemistry.org |

| Nickel Boride (in situ from NiCl₂/NaBH₄) | Mild, can lead to reductive deprotection | researchgate.net |

Utility in Multi-Step Synthetic Sequences for Selective Functionalization

The stability of dioxolanes under a wide range of non-acidic conditions makes them exceptionally useful in complex, multi-step synthetic pathways. wikipedia.org They allow chemists to perform selective transformations on other parts of a molecule that might contain nucleophilic or basic reagents, which would otherwise react with an unprotected carbonyl. organic-chemistry.orgorganic-chemistry.org

A classic example is the synthesis of a molecule containing both a ketone and an ester, where the ester needs to be reduced to an alcohol. The ketone is first protected as a dioxolane. Then, a strong reducing agent like lithium aluminium hydride is used, which reduces the ester but does not affect the stable dioxolane. In the final step, acidic workup removes the protecting group, revealing the ketone and yielding the desired hydroxy ketone product. wikipedia.org This strategy of protection, reaction, and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. organic-chemistry.org

The chemoselectivity offered by dioxolane protection is also critical in syntheses involving organometallic reagents. For a molecule with both a ketone and an ester, if a Grignard reaction is desired only at the ester site, the ketone must be protected as an acetal. libretexts.org The Grignard reagent will then react selectively with the ester, leaving the protected ketone untouched. Subsequent acid-catalyzed hydrolysis regenerates the ketone. libretexts.org

Comparison with Related Acetal and Thioacetal Protecting Groups

While dioxolanes (a type of O,O-acetal) are widely used, other related protecting groups, such as acyclic acetals and thioacetals, offer different stability profiles that can be exploited in synthesis.

Acyclic vs. Cyclic Acetals: Cyclic acetals like 1,3-dioxolanes are generally more stable and easier to form than their acyclic counterparts (e.g., dimethyl acetals) due to thermodynamic favorability (the chelate effect). However, the rate of formation and cleavage can vary. For instance, 1,3-dioxanes (formed from 1,3-propanediol) tend to cleave faster than 1,3-dioxolanes. libretexts.org This difference in reactivity can be used for selective protection or deprotection in molecules with multiple carbonyl groups. libretexts.org

Thioacetals: Thioacetals, formed from the reaction of a carbonyl with a thiol or dithiol (e.g., 1,2-ethanedithiol), are significantly more stable towards acid hydrolysis than their oxygen-containing acetal counterparts. wikipedia.orglibretexts.org This enhanced stability allows for the selective deprotection of an acetal in the presence of a thioacetal. libretexts.org Thioacetals are typically cleaved under different conditions, often involving reagents like mercury(II) salts or other methods suitable for cleaving thioethers. Furthermore, unlike acetals, the formation and deprotection of thioacetals from conjugated ketones generally proceed without migration of the double bond. libretexts.orglibretexts.org Thioacetals also have unique reactivity; for example, they can be reduced to a methylene (B1212753) group, a transformation not possible with acetals. khanacademy.org

| Protecting Group | Formation | Stability | Cleavage | Key Characteristics | Reference |

|---|---|---|---|---|---|

| 1,3-Dioxolane (Cyclic Acetal) | Carbonyl + Ethylene Glycol, Acid Catalyst | Stable to bases, nucleophiles, and reducing agents. | Acid hydrolysis (mild to strong). Various mild methods available. | Very common, reliable, and versatile. | libretexts.orgorganic-chemistry.org |

| Acyclic Acetal (e.g., Dimethyl Acetal) | Carbonyl + 2 eq. Methanol (B129727), Acid Catalyst | Generally less stable than cyclic acetals. | Acid hydrolysis, often under milder conditions than dioxolanes. | Useful when very mild deprotection is required. | libretexts.org |

| Thioacetal (e.g., 1,3-Dithiolane) | Carbonyl + 1,2-Ethanedithiol, Lewis/Brønsted Acid | Very stable to acid hydrolysis. Stable to bases and nucleophiles. | Requires specific conditions (e.g., HgCl₂, NBS, IBX). | Orthogonal to acetals; can be reduced to -CH₂-. | wikipedia.orglibretexts.orgkhanacademy.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| (2-Methyl-1,3-dioxolan-2-yl)acetate |

| 1,2-ethanedithiol |

| 1,3-dioxane (B1201747) |

| 1,3-propanediol (B51772) |

| 2-phenyl-1,3-dioxolane |

| Benzaldehyde |

| Cerium(III) triflate |

| Erbium(III) triflate |

| Ethylene glycol |

| Lithium aluminium hydride |

| Methanol |

| N-hydroxybenzenesulfonamide |

| Nickel Boride |

| p-toluenesulfonic acid |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) |

| Toluene |

Stereochemical Aspects and Isomerism in Dioxolane Esters

Stereoselective Synthesis and Control of Stereochemistry

The controlled synthesis of specific stereoisomers, or stereoselective synthesis, is a significant objective in modern organic chemistry. nih.gov For dioxolane esters like (2-Methyl-1,3-dioxolan-2-yl)acetate, achieving high stereoselectivity often involves carefully designed synthetic routes that utilize chiral auxiliaries, catalysts, or substrates to influence the formation of a desired stereoisomer. youtube.com

One strategy for stereochemical control is substrate control, where the existing stereochemistry in a starting material dictates the stereochemical outcome of a subsequent reaction. youtube.com For instance, the reaction of a chiral diol with a ketone or an equivalent will proceed to form a dioxolane with a specific stereochemistry that is influenced by the stereocenters of the diol.

Another powerful approach is the use of chiral catalysts. rijournals.com Rhenium-catalyzed transposition of certain allylic alcohols, for example, has been shown to produce 2-methyl-1,3-syn-diol acetals with excellent diastereoselectivities. nih.gov This method allows for the catalytic and stereoselective synthesis of the core 2-methyl-1,3-diol structure found in many polyhydroxylated natural products. nih.gov The reaction proceeds with high yields and diastereoselectivities, often exceeding a 20:1 ratio. nih.gov

Furthermore, hypervalent iodine(III) reagents have been employed in the stereoselective formation of 1,3-dioxolane (B20135) compounds. mdpi.com This process involves the generation of a 1,3-dioxolan-2-yl cation intermediate, and the subsequent nucleophilic attack on this intermediate determines the final stereochemistry of the product. mdpi.com The stereoselectivity is controlled by both the formation of the cation and the stereoface control during the nucleophilic trapping step. mdpi.com

The table below summarizes key aspects of stereoselective synthesis methods applicable to dioxolane esters.

| Method | Key Principle | Typical Diastereoselectivity | Reference |

| Substrate Control | Existing stereocenters in the starting material direct the stereochemical outcome. | Varies depending on substrate | youtube.com |

| Rhenium-Catalyzed Transposition | Catalytic conversion of specific allylic alcohols to 1,3-syn-diol acetals. | >20:1 | nih.gov |

| Hypervalent Iodine(III) Oxidation | Stereospecific generation of a 1,3-dioxolan-2-yl cation followed by stereoselective nucleophilic trapping. | Diastereoselective | mdpi.com |

Diastereomeric Isomers and Their Chemical Behavior

When a molecule has more than one chiral center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties. umn.edu This difference in properties is fundamental to their separation and distinct chemical reactivity.

For this compound and related structures, the relative and absolute configurations of the stereocenters influence their chemical behavior. For example, in the synthesis of certain pyrrolidine (B122466) derivatives containing a 2-methyl-1,3-dioxolane (B1212220) moiety, the stereochemistry at the different chiral centers was established using NMR spectroscopy and X-ray crystallography. sigmaaldrich.com These studies revealed that the different diastereomers exhibited varying affinities for cholinergic receptors, highlighting the impact of stereochemistry on biological activity. sigmaaldrich.com

The chemical behavior of diastereomers can also differ in synthetic transformations. The approach of a reagent to a reactive site can be sterically hindered to different extents in different diastereomers, leading to variations in reaction rates and product distributions. This principle is often exploited in diastereoselective reactions, where one diastereomer reacts preferentially over the other.

Methods for Diastereomer Separation

The distinct physical properties of diastereomers, such as boiling point, solubility, and chromatographic retention, allow for their separation using conventional laboratory techniques. umn.edu

Fractional crystallization is a classic method that relies on the differential solubility of diastereomers in a particular solvent. google.com By carefully controlling the temperature and solvent composition, one diastereomer can be induced to crystallize out of solution while the other remains dissolved.

Chromatography is a widely used and powerful technique for separating diastereomers. researchgate.net In high-performance liquid chromatography (HPLC), a mixture of diastereomers is passed through a column containing a stationary phase. mdpi.com Due to their different structures, the diastereomers interact with the stationary phase to varying degrees, leading to different elution times and their effective separation. mdpi.com Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase HPLC can be employed for this purpose. mdpi.com

Extractive distillation is another method that can be used on an industrial scale. google.com This technique involves adding an auxiliary substance that alters the partial pressures of the diastereomers to different extents, thereby facilitating their separation by distillation. google.com

Enzymatic resolution offers a highly selective method for separating enantiomers by converting them into diastereomers that can then be separated. minia.edu.eg While this method is primarily for enantiomer separation, it relies on the formation and subsequent separation of diastereomeric intermediates. unila.ac.id For instance, a racemic alcohol can be reacted with a chiral acid in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, resulting in a mixture of an ester (a diastereomer) and the unreacted alcohol (the other enantiomer), which can then be separated. researchgate.netnih.gov Lipases such as those from Candida rugosa have been successfully used in the kinetic resolution of building blocks for various pharmaceuticals. mdpi.com

The following table outlines common methods for the separation of diastereomers.

| Separation Method | Principle | Applicability | Reference |

| Fractional Crystallization | Differential solubility of diastereomers. | Crystalline solids | google.com |

| Chromatography (e.g., HPLC) | Differential interaction with a stationary phase. | Broadly applicable | researchgate.netmdpi.com |

| Extractive Distillation | Alteration of partial pressures by an auxiliary agent. | Industrial scale, volatile compounds | google.com |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer to form a separable diastereomer. | Racemic mixtures | minia.edu.egunila.ac.id |

Theoretical and Computational Chemistry Studies of Dioxolane Esters

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of molecules and the energy barriers between them. For cyclic systems like the 1,3-dioxolane (B20135) ring, these calculations can elucidate the preferred puckering of the ring and the orientation of substituents.

For substituted dioxolanes, the position and nature of the substituents dictate the most stable conformation. For instance, in methyl-substituted cyclohexanes, a related six-membered ring system, the substituent strongly prefers an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub This preference results in a significant energy difference between the equatorial and axial conformers, which can be quantified. For methylcyclohexane, the equatorial conformer is more stable by approximately 7.6 kJ/mol. pressbooks.pub For the bulkier t-butyl group, this difference increases to about 21 kJ/mol. pressbooks.pub

Theoretical studies on substituted 1,3-dioxanes, which are six-membered rings containing two oxygen atoms, have utilized methods like the Hartree-Fock (RHF/6-31G(d)) level of theory to map the potential energy surface. researchgate.net These calculations identify the stable chair and twist conformers and the transition states that separate them, allowing for the estimation of potential energy barriers for conformational changes. researchgate.net

Table 1: Example of Calculated Energy Parameters for Inversion of Substituted 1,3-Dioxanes (kcal/mol) Note: This table is illustrative of the type of data generated for related compounds, as specific data for (2-Methyl-1,3-dioxolan-2-yl)acetate is not available.

| Compound (Substituent at C5) | Conformer | Relative Energy (ΔE) | Transition State | Activation Energy (ΔE‡) |

|---|---|---|---|---|

| 5-ethyl-1,3-dioxane | Chair (eq) | 0.00 | TS-1 | 10.5 |

| Chair (ax) | 0.82 | TS-2 | 9.9 | |

| 5-tert-butyl-1,3-dioxane | Chair (eq) | 0.00 | TS-1 | 10.3 |

| Chair (ax) | 1.86 | TS-2 | 9.0 |

Data adapted from quantum-chemical studies on 1,3-dioxanes. researchgate.net

For this compound, computational methods would similarly predict the preferred conformation of the five-membered ring and the rotational orientation of the acetate (B1210297) group relative to the ring to achieve the lowest energy state.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is crucial for mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energy of each of these species, a detailed reaction pathway and energy landscape can be constructed, revealing the step-by-step mechanism of a reaction.

While specific research on the reaction pathways of this compound is limited, extensive studies on the thermal decomposition (pyrolysis) of the closely related compound 2-methyl-1,3-dioxolane (B1212220) provide a clear example of this methodology. Using high-level composite methods like W1U, researchers have explored the important pyrolysis reaction pathways on the reactive potential energy surface. researchgate.net

Key findings from these studies show that the decomposition of 2-methyl-1,3-dioxolane can proceed through several channels:

Isomerization: Ring-opening to form an intermediate like CH₂=CHOCH₂CH₂OH.

Concerted Decomposition: A reaction producing two molecules of acetaldehyde (B116499) (CH₃CHO).

Radical Formation: Homolytic cleavage to form a methyl radical (CH₃•) and a 1,3-dioxolan-2-yl radical. researchgate.net

The energy landscape calculations revealed that at lower temperatures (below 700 K), the isomerization channel is dominant. However, under higher temperature experimental conditions (1050–1400 K), the formation of acetaldehyde is the major pathway, while at even higher temperatures (above 1500 K), the radical formation channel becomes the most significant. researchgate.net

Prediction of Reaction Kinetics and Thermodynamics

Once the energy landscape is established, computational chemistry can be used to predict the kinetics (reaction rates) and thermodynamic properties of a reaction. This is often achieved using statistical theories like Transition State Theory (TST) in conjunction with the calculated energy barriers.

For the unimolecular decomposition of 2-methyl-1,3-dioxolane , researchers have used the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with a master equation (ME) model to predict temperature and pressure-dependent rate coefficients. researchgate.net This approach accounts for the distribution of energy within the molecule and its collisional deactivation.

Table 2: Predicted Dominant Reaction Channels for 2-Methyl-1,3-dioxolane Pyrolysis at Different Temperatures Note: This table illustrates findings for a related compound, 2-methyl-1,3-dioxolane, not this compound.

| Temperature Range | Dominant Reaction Channel | Products |

|---|---|---|

| < 700 K | Isomerization | CH₂=CHOCH₂CH₂OH |

| 1050–1400 K | Concerted Decomposition | 2 CH₃CHO |

| > 1500 K | Radical Formation | CH₃• + 1,3-dioxolan-2-yl• |

Information sourced from theoretical studies on 2-methyl-1,3-dioxolane. researchgate.net

Application of Computational Tools for Understanding Reactivity (e.g., DFT, RRKM-ME Model)

The understanding of chemical reactivity is greatly enhanced by the application of specific computational tools. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for calculating the energies of intermediates and transition states in reaction mechanisms. nih.gov For example, DFT methods such as B3LYP and MPW1PW91 have been used to suggest that the decomposition of certain dioxolanes occurs through a stepwise mechanism.

The RRKM-Master Equation (RRKM-ME) model is a powerful tool for predicting the rate coefficients of unimolecular reactions, particularly their dependence on temperature and pressure. researchgate.net In the study of 2-methyl-1,3-dioxolane pyrolysis, the RRKM-ME model was essential for several reasons:

It predicted the pressure and temperature dependence of the rate coefficients for the different reaction channels. researchgate.net

It was used to simulate time-resolved species profiles, which could be compared directly with experimental measurements. researchgate.net

The model's excellent agreement with experimental data validated the computationally determined potential energy surface and reaction mechanisms. researchgate.net

These computational tools, from DFT for structural and energy calculations to RRKM-ME for kinetics, provide a comprehensive framework for investigating the reactivity of complex organic molecules like dioxolane esters.

Advanced Applications of 2 Methyl 1,3 Dioxolan 2 Yl Acetate in Synthetic Chemistry

Role as Versatile Building Blocks for Complex Molecular Architectures

(2-Methyl-1,3-dioxolan-2-yl)acetate and its esters serve as fundamental building blocks in the synthesis of more intricate organic molecules. tcichemicals.com The key to their versatility lies in the dioxolane ring, which functions as a protecting group for a ketone. This protection allows chemists to perform reactions on the ester part of the molecule, or on other functional groups that may be introduced, without interference from the otherwise reactive ketone.

The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other derivatives. Following these transformations, the dioxolane protecting group can be removed under acidic conditions to reveal the ketone, which can then undergo its own set of reactions, such as Wittig reactions, reductions, or additions. This sequential reactivity makes the compound a valuable linchpin in multi-step syntheses. For instance, it is used as a reagent in the preparation of flavorants, pharmaceuticals, and other functionalized organic compounds.

| Functional Group | Potential Transformations | Significance in Synthesis |

| Dioxolane (Protected Ketone) | Deprotection (hydrolysis) to reveal the ketone. | Allows for late-stage introduction of a ketone functionality after other sensitive reactions are completed. |

| Ester | Hydrolysis to carboxylic acid, reduction to alcohol, amidation. | Provides a handle for chain extension, functional group interconversion, and linkage to other molecules. |

This table illustrates the orthogonal reactivity of the two main functional groups within the this compound scaffold, which is central to its role as a versatile building block.

Key Intermediates in Natural Product Synthesis and Analog Development

The structural motif of a protected ketone adjacent to a two-carbon chain with a terminal functional group is common in many natural products and their synthetic precursors. This compound serves as a readily available starting material for creating these substructures. Its application as an intermediate is particularly noted in the synthesis of complex molecules, including those with potential therapeutic properties.

For example, derivatives of this compound have been utilized in the synthesis of novel organotellurium heterocycles, which are investigated for their biological potential. researchgate.net In such syntheses, the dioxolane moiety is carried through several reaction steps before being potentially modified or removed. This strategy is crucial in the development of analogs of known biologically active molecules, where systematic changes are made to the structure to probe structure-activity relationships. The reduction of the ester, for example, yields 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde, a valuable intermediate for synthesizing more complex organic molecules due to the reactivity of its aldehyde group.

Precursors for Polymerization Monomers (e.g., Cyclic Ketene (B1206846) Acetals, Ring-Opening Polymerization)

This compound is a precursor to a class of monomers known as cyclic ketene acetals (CKAs). These monomers are particularly important in the field of polymer chemistry because they can undergo radical ring-opening polymerization (rROP). nih.govchemrxiv.org This process is a powerful method for creating aliphatic polyesters, which are often biodegradable and have applications in the biomedical field.

The rROP of CKAs involves the radical addition to the carbon-carbon double bond, followed by the opening of the heterocyclic ring to generate a polyester. nih.gov This method competes with a simple vinyl addition across the double bond, which results in a polyacetal. chemrxiv.org The ratio of ring-opening to vinyl addition can be influenced by factors such as the monomer structure and reaction temperature. chemrxiv.org The synthesis of CKAs often starts from diols, and the structural framework provided by this compound is suitable for conversion into these specialized monomers. nih.gov The ability to create degradable polymers by incorporating units derived from CKAs into traditional vinyl polymers like polymethyl methacrylate (B99206) is an area of active research. rsc.org

| Monomer Type | Polymerization Method | Resulting Polymer Feature | Reference |

| Cyclic Ketene Acetal (B89532) (CKA) | Radical Ring-Opening Polymerization (rROP) | Introduction of degradable ester linkages into the polymer backbone. | nih.govchemrxiv.org |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Nitroxide-Mediated Polymerization (NMP) | Production of well-defined, degradable PMMA-rich copolymers. | rsc.org |

This table summarizes the role of cyclic ketene acetals, which can be derived from precursors like this compound, in advanced polymerization techniques.

Chiral Enolate Surrogates and Their Synthetic Utility

In the field of asymmetric synthesis, achieving high levels of stereocontrol is paramount. This compound can be used as a surrogate for a simple acetate (B1210297) enolate in stereoselective reactions. By first converting the acetate ester into a chiral N-acyl oxazolidinone, a type of chiral auxiliary, it becomes possible to generate enolates that exhibit high diastereofacial bias. researchgate.netyork.ac.uk

When a strong base is used to deprotonate the α-carbon (the carbon between the dioxolane and the carbonyl group), a chiral enolate is formed. The chiral environment created by the auxiliary, often in conjunction with the steric bulk of the dioxolane group, directs incoming electrophiles (like alkyl halides) to attack one face of the enolate preferentially. This process, known as asymmetric alkylation, leads to the formation of α-substituted products with high enantiomeric excess. york.ac.uk Similarly, these chiral enolates can react with aldehydes in highly diastereoselective aldol (B89426) reactions. nih.gov After the desired stereocenter is set, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched carboxylic acid derivative. This strategy provides a reliable method for the synthesis of chiral building blocks essential for the production of pharmaceuticals and other fine chemicals.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Dioxolane Ester Transformations

The synthesis and transformation of dioxolane esters heavily rely on effective catalytic systems. Future research is geared towards the discovery and optimization of novel catalysts that offer higher efficiency, selectivity, and reusability.

A significant area of interest is the development of heterogeneous catalysts. For instance, novel ZrO2-SiO2-Me&Et-PhSO3H catalysts have been prepared, demonstrating the ability to control acidity and hydrophobicity, which in turn influences reaction yields. researchgate.net The use of metal-organic frameworks, such as Cu-BTC, has also shown promise, with consistent activity observed over multiple reaction cycles. researchgate.net Another approach involves the use of solid acid catalysts like Amberlyst-15, which has been employed in tandem reactions for the synthesis of glyceryl esters. researchgate.net Homogeneous gold-catalyzed cyclopropanations have also emerged as a powerful tool for creating complex molecular architectures from precursors like propargyl esters. acs.org

Table 1: Examples of Novel Catalytic Systems and Their Applications

| Catalyst Type | Example | Application | Key Findings | Reference |

| Heterogeneous Solid Acid | ZrO2-SiO2-Me&Et-PhSO3H | Dioxolane Synthesis | Controllable acidity and hydrophobicity improve yield. | researchgate.net |

| Metal-Organic Framework | Cu-BTC | Dioxolane Ester Synthesis | Consistent activity over multiple cycles. | researchgate.net |

| Solid Acid Resin | Amberlyst-15 | Tandem Acetylation/Acetalization | Enables multi-step reactions in one pot. | researchgate.net |

| Homogeneous Gold Catalyst | BrettPhosAuNTf2 | Intermolecular Cyclopropanation | High cis-selectivity in the formation of vinylcyclopropanes. | acs.org |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

There is a strong impetus to develop greener synthetic pathways for dioxolane esters, minimizing the use of hazardous reagents and solvents and reducing waste.

One promising strategy involves the use of bio-based starting materials. For example, research has explored the synthesis of 1,3-dioxolanes from glycerol (B35011), a byproduct of biodiesel production. researchgate.net The use of bio-based solvents, such as those derived from lactic acid, is also being investigated as an alternative to traditional polar aprotic solvents. researchgate.netrsc.org Furthermore, the development of one-pot syntheses and the use of recyclable catalysts contribute to more sustainable processes. researchgate.net The use of poly(ethylene glycol) dimethyl ether (DMPE) as a non-volatile and environmentally friendly solvent has been successfully demonstrated for the synthesis of sugar 1,2-orthoesters, a related class of compounds. nih.gov

Deeper Mechanistic Elucidations for Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely involve a combination of experimental and computational studies to unravel the intricate details of dioxolane ester reactions.

For example, theoretical calculations have been employed to elucidate the mechanism of oxidation-cyclization processes in the formation of tellurium-containing heterocycles derived from dioxolanes. researchgate.net Mechanistic studies on the hydrolysis of cyclic ketene (B1206846) acetals, which are structurally related to dioxolane esters, are also providing valuable insights. acs.org Understanding the role of intermediates, transition states, and the influence of catalysts will enable more precise control over reaction outcomes.

Expanding the Scope of Dioxolane Ester Derivatization and Applications

(2-Methyl-1,3-dioxolan-2-yl)acetate and its analogs serve as versatile building blocks for the synthesis of a wide range of other compounds with diverse applications.

Derivatization of the dioxolane ring system has led to the synthesis of biologically active molecules, including potential antibacterial and antifungal agents. nih.gov The 2-methyl-1,3-dioxolan-2-yl group has been utilized in the synthesis of organotellurium heterocycles with potential biological applications. researchgate.net Furthermore, 1,3-dioxolane (B20135) compounds are being explored for their use as electrolytes in lithium-ion batteries and as biobased reaction media. researchgate.netsilverfernchemical.com The development of new derivatization strategies will undoubtedly open up new avenues for the application of these compounds in materials science, pharmaceuticals, and agrochemicals. silverfernchemical.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。